1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features both fluorinated benzoyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzoyl chloride with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the benzoyl and pyridinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Comparison: 1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both difluorobenzoyl and trifluoromethylpyridinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H14F5N3O |
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Molecular Weight |
371.30 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H14F5N3O/c18-12-2-1-3-13(19)15(12)16(26)25-8-6-24(7-9-25)14-5-4-11(10-23-14)17(20,21)22/h1-5,10H,6-9H2 |
InChI Key |
XVZWMFRTTNRMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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